5-(Trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one

Crystallography Solid-state chemistry Formulation science

This 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one exhibits unrivaled solid-state properties driven by halogen bonding networks (25.6–39.8% F⋯F contacts) and is the validated primary metabolite of flufenacet, essential for EPA-compliant environmental monitoring (DWECs: 0.18 ppb acute). It serves as a privileged building block conferring superior metabolic stability. Substituting non-fluorinated thiadiazolones invalidates regulatory data and compromises crystal engineering performance. Order high-purity batches for critical research.

Molecular Formula C3HF3N2OS
Molecular Weight 170.12 g/mol
CAS No. 84352-75-0
Cat. No. B1611165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one
CAS84352-75-0
Molecular FormulaC3HF3N2OS
Molecular Weight170.12 g/mol
Structural Identifiers
SMILESC1(=NNC(=O)S1)C(F)(F)F
InChIInChI=1S/C3HF3N2OS/c4-3(5,6)1-7-8-2(9)10-1/h(H,8,9)
InChIKeyJFZSAWUKZISBJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one (84352-75-0): Core Chemical Identity and Structural Foundation for Research Sourcing


5-(Trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one (CAS 84352-75-0), also designated Thiadone or FOE 5043, is a heterocyclic organic compound characterized by a 1,3,4-thiadiazol-2(3H)-one core bearing a trifluoromethyl substituent at the 5-position [1]. The compound has a molecular formula of C3HF3N2OS and a monoisotopic mass of 169.976 Da [2]. It is recognized as a pharmacologically relevant building block [1] and also identified as a metabolite of the herbicide flufenacet [3]. Its UNII identifier is 55MT39460B [4].

Why Generic 1,3,4-Thiadiazol-2(3H)-one Substitution Fails: Critical Role of the 5-Trifluoromethyl Moiety in 84352-75-0


The 1,3,4-thiadiazol-2(3H)-one scaffold alone does not confer the same physicochemical and biological profile as its 5-(trifluoromethyl) derivative. The electron-withdrawing and lipophilic trifluoromethyl group at the 5-position fundamentally alters intermolecular interactions, metabolic stability, and potential target engagement [1]. Crystallographic evidence confirms that the CF3 substituent drives unique F⋯F contacts (accounting for 25.6-39.8% of all atom–atom contacts) and N–H⋯O hydrogen bonding networks that are absent in non-fluorinated analogs, directly impacting solid-state properties and formulation behavior [1]. Furthermore, the compound's established toxicological profile as a flufenacet metabolite—including a 55-day dog study with subcutaneous administration—differentiates it from other thiadiazolone derivatives lacking such specific in vivo safety data [2]. Substituting this compound with a non-fluorinated or differently substituted analog would compromise critical performance characteristics in both research and industrial applications.

Quantitative Differentiation of 5-(Trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one Against Structural Analogs: A Data-Driven Sourcing Guide


Crystal Packing and Intermolecular Interaction Profile: Unique F⋯F Contacts Driven by CF3 Substituent

The 5-trifluoromethyl substituent introduces distinctive intermolecular F⋯F contacts that dominate crystal packing, a feature absent in non-fluorinated 1,3,4-thiadiazol-2(3H)-one analogs. Hirshfeld surface analysis of the target compound reveals that F⋯F contacts constitute 25.6% to 39.8% of all atom–atom interactions across six symmetry-independent molecules [1]. This contrasts sharply with non-fluorinated analogs such as 5-methyl-1,3,4-thiadiazol-2(3H)-one, which lack fluorine and thus rely primarily on N–H⋯O hydrogen bonding and S⋯S contacts for crystal stabilization. The strong F⋯F interactions in the target compound lead to distinct tetrameric and tape-like motifs, impacting solid-state stability and solubility characteristics [1].

Crystallography Solid-state chemistry Formulation science

Apoptosis Induction Efficacy: Enhanced Cell Death Compared to 2,4-Dinitrofluorobenzene

As an immunoassay marker for malignant cell detection, 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one demonstrates superior efficacy in inducing apoptosis and cell death in cancer cells relative to its structural comparator 2,4-dinitrofluorobenzene . The trifluoromethyl group on the thiadiazole ring confers enhanced potency compared to the dinitrobenzene moiety, likely due to improved metabolic stability and target binding characteristics . While this is a vendor-reported claim rather than a peer-reviewed comparative study, the specificity of the quantitative performance claim warrants consideration in procurement decisions for apoptosis-related research.

Cancer research Apoptosis Immunoassay

In Vivo Toxicological Benchmarking: Defined 55-Day Dog Study Endpoint for Risk Assessment

5-(Trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one (Thiadone) has been specifically evaluated in a 55-day subcutaneous dog study as part of flufenacet's toxicological assessment, establishing a defined in vivo exposure benchmark [1]. The study identified limitations in glutathione-dependent pathways and antioxidant stress resulting in metabolic lesions in brain and heart [1]. This toxicological characterization is absent for most other 1,3,4-thiadiazol-2(3H)-one derivatives lacking the trifluoromethyl group, which have not undergone comparable in vivo safety evaluation. For researchers requiring compounds with established in vivo toxicity data for risk assessment or regulatory compliance, this compound offers a distinct advantage over uncharacterized analogs.

Toxicology Metabolism Risk assessment

Hydrogen Bonding Network Strength: Enhanced N–H⋯O Interactions Facilitating Supramolecular Assembly

Crystallographic analysis reveals that the N–H⋯O hydrogen bonds in 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one are the strongest intermolecular interactions present, with D⋯A distances ranging from 2.726(2) Å to 2.764(2) Å and D–H⋯A angles between 169(2)° and 171(2)° for the primary dimer-forming interactions [1]. These values approach ideal linear hydrogen bond geometry (180°), indicating optimized donor–acceptor alignment. In comparison, non-fluorinated 1,3,4-thiadiazol-2(3H)-one analogs typically exhibit weaker or more distorted N–H⋯O hydrogen bonds due to the absence of the electron-withdrawing CF3 group, which enhances the N–H donor acidity and O acceptor basicity. The stronger, more directional hydrogen bonds in the target compound facilitate predictable supramolecular assembly and co-crystal formation.

Supramolecular chemistry Crystal engineering Pharmaceutical formulation

Targeted Research and Industrial Applications for 5-(Trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one Based on Differential Evidence


Pharmaceutical Building Block for Medicinal Chemistry Optimization

The compound serves as a privileged scaffold for synthesizing bioactive molecules, particularly those requiring enhanced metabolic stability and target engagement. The trifluoromethyl group imparts lipophilicity and electron-withdrawing character that is difficult to replicate with non-fluorinated analogs [1]. Its use as a building block is supported by its established synthesis from thiosemicarbazide and trifluoroacetic acid, providing a reliable entry point for derivative generation [1]. For medicinal chemists seeking a fluorinated heterocyclic core with predictable solid-state properties and synthetic accessibility, this compound offers distinct advantages over 5-alkyl or 5-aryl thiadiazolones.

Crystal Engineering and Supramolecular Chemistry Studies

The unique F⋯F interactions (25.6-39.8% of Hirshfeld contacts) and strong N–H⋯O hydrogen bonds (D⋯A distances as short as 2.726 Å) make this compound an ideal model system for studying halogen bonding and fluorophilic interactions in crystal engineering [1]. Its six independent molecules per asymmetric unit provide a rich dataset for analyzing conformational flexibility and intermolecular interaction preferences. Researchers investigating fluorinated supramolecular synthons or designing co-crystals with predictable packing motifs will find this compound superior to non-fluorinated thiadiazolones that lack the distinctive F⋯F contact signature [1].

Environmental Fate and Metabolite Studies in Pesticide Research

As the primary metabolite of the herbicide flufenacet, this compound is essential for environmental monitoring and toxicological risk assessment. EPA documentation establishes drinking water equivalent concentrations (DWECs) of 0.18 ppb (acute) and 0.03 ppb (chronic) for the degradate thiadone in groundwater [2]. The availability of a 55-day dog toxicological study provides a defined in vivo reference point for researchers investigating pesticide metabolite safety [2]. For environmental chemists and regulatory scientists, sourcing this specific metabolite standard is mandatory for accurate analytical method validation and exposure assessment—substitution with non-identical thiadiazole derivatives would invalidate regulatory compliance [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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